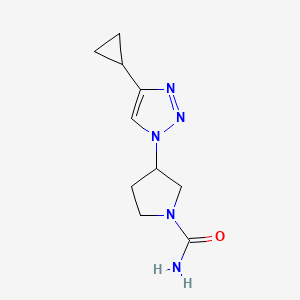

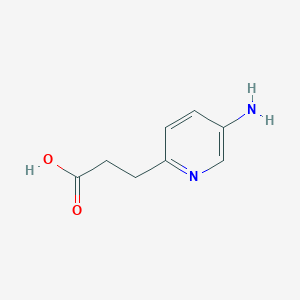

![molecular formula C12H16FNO2 B2872306 Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate CAS No. 1374329-41-5](/img/structure/B2872306.png)

Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate” is a chemical compound. It is also known as "tert-Butyl N- [2- [4-fluoro-3- (trifluoromethyl)phenyl]allylamino]carbamate" . It has a molecular weight of 334.31 .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 2-(substituted benzamido) phenylcarbamate, has been reported . These compounds were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent .Molecular Structure Analysis

The molecular structure of “Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate” can be represented by the formula C12H14F3NO2 .Scientific Research Applications

Synthesis of Fluorinated Phenyl tert-Butyl Nitroxides

This compound is utilized in the synthesis of fluorinated phenyl tert-butyl nitroxides, which are important in the development of new functional materials and pharmaceuticals with unique properties. The process involves the interaction of fluorinated aromatic compounds with tert-butylamine, followed by oxidation to produce the nitroxides .

Intermediate in Ceftolozane Synthesis

Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate serves as an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. The synthesis pathway includes amination, reduction, esterification, trityl protection, and condensation steps, starting from 1-methyl-1H-pyrazol-5-amine .

Chiral Selective Reduction in Pharmaceutical Synthesis

The compound is used in chiral selective reduction processes facilitated by ketoreductases. This is particularly important in the synthesis of chiral selective tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate, which is a key step in producing certain pharmaceuticals .

N-Boc Protection of Amines and Peptides

N-Boc protection is a fundamental transformation in organic synthesis, especially in peptide chemistry. “2-(Fluoromethyl)aniline, N-Boc protected” is used for the chemoselective mono-N-Boc protection of various amines, amino acids, and peptides, which is crucial in the manipulation of complex polyfunctional molecules .

Organofluorine Chemistry

The compound plays a significant role in organofluorine chemistry, offering high-quality intermediates for the synthesis of organofluorine compounds. These compounds are essential in various fields, including agrochemicals, materials science, and life sciences .

Magnetic Materials Synthesis

In the field of magnetic materials, this compound is used to create copper-nitroxide complexes. These complexes exhibit intramolecular ferromagnetic exchange interactions, which are valuable for understanding magneto-structural correlations and developing new magnetic materials .

Antibacterial Activity Enhancement

As an intermediate in the synthesis of advanced antibiotics like ceftolozane, “Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate” contributes to enhancing antibacterial activity against resistant strains of bacteria, including Pseudomonas aeruginosa .

Biocatalysis and Biotransformation

The compound is involved in biocatalysis and biotransformation processes, where enzymes like ketoreductases are used to perform specific chemical reactions. This is particularly important in the pharmaceutical industry for the production of enantiomerically pure substances .

Mechanism of Action

Target of Action

It’s worth noting that boc-protected compounds are often used in peptide synthesis, suggesting that this compound may interact with proteins or enzymes in the body .

Mode of Action

The mode of action of this compound is likely related to its Boc-protected amine group . Boc (tert-butoxycarbonyl) is a protective group used in organic synthesis. It’s stable towards most nucleophiles and bases, allowing for selective reactions . When the Boc group is removed under acidic conditions, it reveals a reactive amine group that can interact with other molecules .

Biochemical Pathways

Given its structure, it’s plausible that it could be involved in pathways related to protein synthesis or modification, given the common use of boc-protected amines in peptide synthesis .

Pharmacokinetics

The presence of the fluoromethyl group might also influence its metabolic stability .

Result of Action

The removal of the boc group under certain conditions would result in the exposure of a reactive amine group, which could then interact with other molecules in the cell .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound . For instance, the Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the local pH could influence the compound’s reactivity and, consequently, its biological activity.

properties

IUPAC Name |

tert-butyl N-[2-(fluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKWZDAGJLDLIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

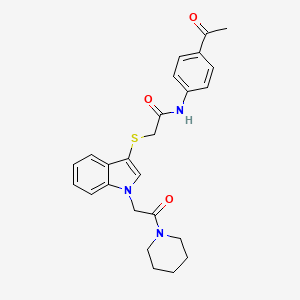

![4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2872226.png)

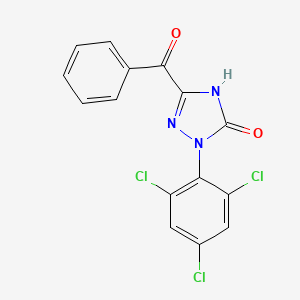

![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872229.png)

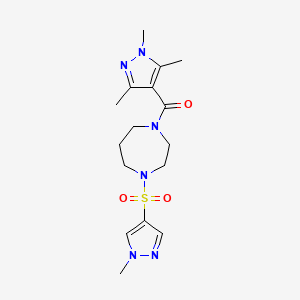

![Ethyl 2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2872231.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2872235.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2872236.png)

![(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile](/img/structure/B2872237.png)

![N-cyclopentyl-4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2872240.png)

![5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2872244.png)